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Compound of Interest

Compound Name: 2-Bromo-5-iodotoluene

Cat. No.: B1273150

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the spectroscopic data for 2-
Bromo-5-iodotoluene (also known as 1-Bromo-4-iodo-2-methylbenzene or 5-Bromo-2-
iodotoluene). The document presents available experimental infrared (IR) spectroscopy data,
alongside predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data to
facilitate compound identification and characterization. Detailed experimental protocols for
acquiring such spectra are also provided, offering a foundational methodology for researchers.

Compound Identification

Identifier Value

IUPAC Name 1-Bromo-4-iodo-2-methylbenzene

Alternate Names 2-Bromo-5-iodotoluene, 5-Bromo-2-iodotoluene
CAS Numbers 202865-85-8, 116632-39-4

Molecular Formula C7HeBrl

Molecular Weight 296.93 g/mol

(Image of the chemical structure of 2-Bromo-5-
Structure )
iodotoluene)
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Spectroscopic Data

The following sections provide a comprehensive summary of the available and predicted

spectroscopic data for 2-Bromo-5-iodotoluene, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following NMR data are predicted as experimental data is not readily available in

public databases. Predictions are based on computational models and should be used as a

reference for experimental verification.

H NMR (Predicted)

Chemical Shift (ppm) Multiplicity Assignment
7.65 d H-6

7.45 dd H-4

6.95 d H-3

2.40 S -CHs

13C NMR (Predicted)

Chemical Shift (ppm)

Assignment

1415 C-2

139.8 C-5

138.7 C-4

1315 C-6

129.9 C-1

98.3 C-3

225 -CHs
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Infrared (IR) Spectroscopy

The following experimental Fourier-transform infrared (FTIR) spectroscopy data provides
information on the functional groups and vibrational modes of the molecule.

Experimental FTIR Data[1]

Wavenumber (cm~?) Interpretation

3050 - 3150 Aromatic C-H stretch

2850 - 3000 -CHs stretch

1580 - 1620 C=C aromatic ring stretch

1450 - 1500 C=C aromatic ring stretch

~820 C-H out-of-plane bend (para-substituted)
600 - 800 C-Br stretch

500 - 600 C-I stretch

Mass Spectrometry (MS)

Note: The following mass spectrometry data is predicted, illustrating the expected molecular ion
and major fragmentation patterns.

Predicted Mass Spectrum

miz Interpretation

296/298 [M]* molecular ion (due to Br isotopes)
217 [M-Br]*

169 [M-1]*

90 [C7He]*

Experimental Protocols
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The following are generalized experimental protocols for obtaining the spectroscopic data

presented. These should be adapted and optimized based on the specific instrumentation and

laboratory conditions.

NMR Spectroscopy

Sample Preparation: Approximately 10-20 mg of 2-Bromo-5-iodotoluene is dissolved in 0.5-
0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCIs) in a standard 5 mm NMR
tube.

Instrumentation: Data is acquired on a 400 MHz (or higher) NMR spectrometer.

'H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to achieve a
good signal-to-noise ratio. Standard parameters include a spectral width of approximately 12
ppm, a relaxation delay of 1-2 seconds, and acquisition time of 2-3 seconds.

13C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence. A
larger number of scans is typically required compared to *H NMR. Standard parameters
include a spectral width of approximately 220 ppm.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-
corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent
peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Sample Preparation: For a neat sample, a small drop of liquid 2-Bromo-5-iodotoluene is
placed directly onto the ATR crystal of the FTIR spectrometer.[1]

Instrumentation: A Bruker Tensor 27 FT-IR spectrometer or equivalent is used.[1]

Data Acquisition: The spectrum is recorded in the mid-IR range (typically 4000-400 cm~1)
with a resolution of 4 cm~1. A background spectrum of the clean ATR crystal is recorded prior
to sample analysis.

Data Processing: The resulting interferogram is Fourier transformed to produce the infrared
spectrum. The spectrum is typically displayed in terms of transmittance or absorbance
versus wavenumber.
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Mass Spectrometry

o Sample Introduction and lonization: The sample is introduced into the mass spectrometer,
typically via direct infusion or after separation by Gas Chromatography (GC). Electron
lonization (EI) is a common method for this type of molecule.

e Instrumentation: A GC-MS system equipped with a quadrupole or time-of-flight (TOF) mass
analyzer is used.

o Data Acquisition: The mass spectrum is acquired over a mass-to-charge (m/z) range of
approximately 50-500 amu.

o Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak
and major fragment ions. The isotopic pattern of bromine (“°Br and 8!Br in approximately a
1:1 ratio) should be evident in the molecular ion and any bromine-containing fragments.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an
organic compound like 2-Bromo-5-iodotoluene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1273150#spectroscopic-data-of-2-bromo-5-
iodotoluene-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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